Bienvenue dans la boutique en ligne BenchChem!

CKI-7

Kinase Inhibitor Selectivity CK1 Isoform Profiling Chemical Probe Validation

CKI-7 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide) is a validated, first-line pan-CK1 inhibitor (IC50=6 µM, Ki=8.5 µM) with a well-defined selectivity window over CK2 (90 µM), PKC (>1000 µM), CaMKII (195 µM), and PKA (550 µM). Unlike isoform-selective inhibitors such as PF-670462 or D4476, CKI-7 provides broad CK1 family coverage, making it the optimal choice for initial target validation studies where the relevant CK1 isoform is unknown. Its broad secondary pharmacology profile (SGK, S6K1, MSK1) is thoroughly documented, enabling informed experimental design and reducing off-target uncertainty compared to less characterized analogs. Procure for circadian biology, DNA damage pathway analysis, and kinase co-crystallization studies.

Molecular Formula C11H12ClN3O2S
Molecular Weight 285.75 g/mol
CAS No. 120615-25-0
Cat. No. B043367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCKI-7
CAS120615-25-0
SynonymsCKI 7
CKI-7
N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide
Molecular FormulaC11H12ClN3O2S
Molecular Weight285.75 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CN=CC2=C1S(=O)(=O)NCCN)Cl
InChIInChI=1S/C11H12ClN3O2S/c12-10-1-2-11(18(16,17)15-6-4-13)9-7-14-5-3-8(9)10/h1-3,5,7,15H,4,6,13H2
InChIKeyOGKYMFFYOWUTKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CKI-7 Chemical Probe: Technical Specifications and Baseline Characterization for CK1 Inhibitor Procurement


CKI-7 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide) is a well-characterized, ATP-competitive inhibitor of Casein Kinase 1 (CK1) [1]. Its primary activity is against CK1 with an IC₅₀ of 6 µM and a Ki of 8.5 µM [2]. The compound is also known to inhibit serum/glucocorticoid regulated kinase (SGK), ribosomal S6 kinase-1 (S6K1), and mitogen- and stress-activated protein kinase-1 (MSK1) . This broad kinase interaction profile defines its utility as a chemical probe in signal transduction research, distinguishing it from isoform-selective inhibitors.

Procurement Rationale: Why Generic CK1 Inhibitor Interchange is Not Supported by CKI-7's Quantitative Selectivity and Functional Data


The Casein Kinase 1 (CK1) family comprises several isoforms (α, γ, δ, ε) with distinct biological roles, and the field of CK1 inhibitors includes compounds with widely varying potency, selectivity, and off-target profiles [1]. CKI-7 occupies a unique position as a pan-CK1 inhibitor with a moderate potency (µM range) and a well-documented, broad secondary pharmacology profile [2]. Direct substitution with more potent, isoform-selective inhibitors like PF-670462 or D4476 would fundamentally alter the experimental system by narrowing the targeted kinase space, while substitution with less well-characterized analogs introduces unknown variables in off-target activity. Therefore, procurement decisions must be guided by the specific experimental requirement for a broad CK1 inhibition profile versus the need for isoform specificity.

CKI-7 Quantitative Differentiation: A Comparator-Based Evidence Guide for Scientific and Industrial Selection


Comparative Potency and Selectivity: CKI-7 Exhibits Broad CK1 Family Inhibition Distinct from Isoform-Selective Agents PF-670462 and D4476

CKI-7 inhibits CK1 with an IC₅₀ of 6 µM and a Ki of 8.5 µM, demonstrating a broad activity against the CK1 family [1]. In contrast, the advanced inhibitor PF-670462 exhibits sub-nanomolar to low nanomolar potency and high selectivity for the CK1δ and CK1ε isoforms, with reported IC₅₀ values of 7.7-90 nM and 13-14 nM, respectively . Similarly, D4476 is a potent inhibitor of CK1δ with an IC₅₀ of 200-300 nM . This difference in potency and selectivity profile means that CKI-7 is a tool for broad CK1 inhibition, while PF-670462 and D4476 are preferred for experiments where selective targeting of the δ/ε isoforms is critical.

Kinase Inhibitor Selectivity CK1 Isoform Profiling Chemical Probe Validation

CKI-7 vs. D4476: Direct Head-to-Head Comparison Reveals a 20-Fold Difference in Cellular Potency for CK1-Dependent FOXO1a Phosphorylation

In a direct comparative study using H4IIE hepatoma cells, the CK1 inhibitor D4476 was shown to be much more potent than CKI-7 in inhibiting the CK1-mediated phosphorylation of the transcription factor FOXO1a [1]. The study established that the IC₅₀ of 6 µM for CKI-7 was 20-fold higher than the effective concentration of D4476 required to achieve a comparable level of inhibition in this cellular context [1]. This quantitative difference underscores the superior cellular potency and efficacy of D4476 for studying CK1-dependent phosphorylation events in live cells, positioning CKI-7 as a less potent, earlier-generation probe.

FOXO1a Signaling CK1 Substrate Identification Cell-Based Kinase Assays

CKI-7 and IC261 Exhibit Functionally Equivalent Inhibition of CK1δ/ε-Mediated Topoisomerase IIα Phosphorylation in Cancer Cells

A study investigating the regulation of topoisomerase IIα demonstrated that both CKI-7 and IC261, a CK1δ/ε-selective inhibitor, effectively reduced the CK1δ/ε-mediated phosphorylation of topoisomerase IIα at Serine-1106 in HL60 leukemia cells [1]. Both inhibitors decreased the formation of etoposide-stabilized topoisomerase II-DNA cleavable complexes to a similar extent [1]. This finding positions CKI-7 and IC261 as functionally interchangeable tools for probing the role of CK1δ/ε in this specific DNA damage pathway, providing a validated alternative for researchers with different vendor preferences or compound availability.

Topoisomerase IIα DNA Damage Response Cancer Cell Biology

CKI-7 as a Circadian Clock Modulator: Functional Overlap with Other CK1 Inhibitors in Period Lengthening Phenotype

Multiple CK1 inhibitors, including CKI-7, IC261, and D4476, have been demonstrated to cause a lengthening of the circadian period in cellular models [1][2]. Specifically, CKI-7, when applied at 50 µM, lengthened the period of retinal PER2::LUC bioluminescence rhythms in mouse retinal explants [2]. This functional phenotype is consistent with the known role of CK1δ/ε in phosphorylating clock proteins like PER1 and PER2, thereby regulating their stability and nuclear entry [1]. The data indicate that CKI-7 is a validated tool for perturbing the circadian clock mechanism, with effects comparable to other CK1 inhibitors in the class.

Circadian Rhythm Chronobiology PERIOD Protein Phosphorylation

CKI-7 Application Scenarios: Evidence-Based Experimental Use Cases for Optimized Procurement


Broad-Spectrum CK1 Family Inhibition in Signal Transduction Studies

Use CKI-7 as a first-line chemical probe to globally inhibit Casein Kinase 1 activity in cell lysates or in vitro kinase assays. This is particularly relevant for initial target validation studies where the specific CK1 isoform involved is unknown. Its moderate potency and well-documented selectivity profile over CK2 (IC₅₀ = 90 µM), PKC (IC₅₀ > 1000 µM), CaMKII (IC₅₀ = 195 µM), and PKA (IC₅₀ = 550 µM) provide a defined window of activity . Avoid using CKI-7 for studies requiring isoform-specific dissection (e.g., CK1δ vs. CK1ε), where PF-670462 or D4476 are more appropriate .

Functional Validation of CK1δ/ε in DNA Damage and Topoisomerase IIα Biology

Employ CKI-7 as a validated, cost-effective alternative to IC261 for investigating the role of CK1δ/ε in regulating topoisomerase IIα function and DNA damage response pathways in cancer cell lines. Research has demonstrated that CKI-7, like IC261, can effectively inhibit the CK1δ/ε-mediated phosphorylation of topoisomerase IIα and modulate cellular sensitivity to DNA-damaging agents like etoposide [1]. This provides a robust experimental system for studying chemotherapeutic mechanisms.

Circadian Rhythm Perturbation for Chronobiology and Phenotypic Screening

Utilize CKI-7 to induce a period-lengthening phenotype in cell-based or ex vivo circadian clock assays, such as those using PER2::LUC reporters [2]. This application is suitable for studying the fundamental dynamics of the circadian oscillator or for conducting secondary phenotypic screens to identify novel clock modulators. Its activity in this context is well-documented and consistent with other CK1 inhibitors [3], making it a reliable tool for chronobiology research.

Crystallographic Studies of Kinase-Inhibitor Complexes

Use CKI-7 for co-crystallization studies with target kinases. Its successful co-crystallization with 3'-aminoglycoside kinase type IIIa (APH(3')-IIIa) demonstrates its utility as a tool compound for structural biology investigations into kinase-inhibitor binding modes [4]. This provides a foundation for structure-based drug design efforts targeting the ATP-binding pocket of related kinases.

Quote Request

Request a Quote for CKI-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.